Product packaging for Quinolin-6-ylmethanethiol(Cat. No.:)

Quinolin-6-ylmethanethiol

Cat. No.: B13299254
M. Wt: 175.25 g/mol
InChI Key: OPVQDPTUGYIEPS-UHFFFAOYSA-N
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Description

Quinolin-6-ylmethanethiol (CAS No: 103262-49-3) is a chemical building block featuring a quinoline ring system linked to a methanethiol group at the 6-position. The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities and presence in numerous FDA-approved therapeutics . This specific derivative serves as a versatile synthetic intermediate for researchers developing novel compounds in various fields. The quinoline core is a common feature in molecules with documented pharmacological activities, including antibacterial, antifungal, anticancer, and anti-Alzheimer's properties . Furthermore, quinoline-based compounds are extensively studied as corrosion inhibitors for metals in acidic environments, where the sulfur and nitrogen atoms can act as potential adsorption sites on metal surfaces . As a building block, this compound can be utilized in the synthesis of more complex molecules targeting these and other research applications. The product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS B13299254 Quinolin-6-ylmethanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

quinolin-6-ylmethanethiol

InChI

InChI=1S/C10H9NS/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2

InChI Key

OPVQDPTUGYIEPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CS)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Quinolin 6 Ylmethanethiol and Its Precursors

Strategic Approaches to Thiol Group Installation on Quinoline (B57606) Scaffolds

The incorporation of a sulfhydryl (thiol) group, or its protected equivalent, onto a quinoline core is a critical step in the synthesis of quinolin-6-ylmethanethiol. Several fundamental strategies have been developed for this purpose, each with distinct advantages and applications.

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to forming carbon-sulfur bonds. In the context of this compound synthesis, this typically involves the reaction of a sulfur-containing nucleophile with a quinoline-based electrophile. A common precursor, 6-(halomethyl)quinoline (e.g., 6-(bromomethyl)quinoline), can be treated with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Alternatively, the reaction can proceed via a "multitasking" thiol reagent. For instance, a process has been described where a thiol reagent promotes a cascade reaction involving dearomatizing spirocyclization and subsequent nucleophilic substitution to form functionalized quinolines. nih.govacs.org While not a direct synthesis of the target compound, this principle highlights the utility of thiols as potent nucleophiles in complex quinoline syntheses. nih.govacs.org The choice of the sulfur nucleophile and reaction conditions is critical to prevent side reactions, such as the formation of the corresponding sulfide (B99878) by-product.

Another approach involves the reaction of 4-chloroquinoline (B167314) derivatives with thiols, demonstrating the feasibility of nucleophilic substitution at the quinoline core itself, although this applies to different positions on the ring. mdpi.com The reactivity of a leaving group is a crucial factor in such substitutions. mdpi.com

Reductive methods offer an alternative pathway to the thiol group, often starting from more stable sulfur-containing functional groups. A common strategy involves the reduction of a quinoline-6-sulfonyl chloride. This precursor can be synthesized from the corresponding quinoline-6-sulfonic acid. The sulfonyl chloride is then reduced to the desired thiol using a suitable reducing agent, such as zinc in an acidic medium or lithium aluminum hydride.

Another reductive approach is the reductive cyclization of precursors containing both a nitro group and a thiol-bearing side chain. For example, a one-pot method for preparing 2-methyl-3-(phenylthiomethyl)quinolines involves the conjugate addition of a thiol to a Morita-Baylis-Hillman adduct, followed by a reductive cyclization using iron in acetic acid (Fe/AcOH). mdpi.comresearchgate.net This demonstrates the compatibility of thiol groups with reductive cyclization conditions used to form the quinoline ring. mdpi.comresearchgate.net

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, often with high atom economy. rsc.orgrsc.org While direct MCRs for this compound are not extensively documented, related syntheses provide a proof of concept. For example, a copper-catalyzed three-component cascade cyclization has been developed to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org In this reaction, the sulfur atom plays a key role in directing the regioselectivity of the cyclization. acs.org

The principles of classic quinoline syntheses like the Doebner-von Miller, Pfitzinger, or Povarov reactions can be adapted for MCRs. rsc.orgiipseries.org By using a starting material that already contains a protected thiol or a precursor functional group, it is conceivable to construct the quinoline ring and have the desired thiol functionality in place. For instance, an aniline (B41778) derivative bearing a protected methanethiol (B179389) group could potentially be used in a Doebner-von Miller reaction with an α,β-unsaturated aldehyde to build the quinoline core. iipseries.org

Reaction TypeKey ReactantsCatalyst/ReagentProduct TypeRef.
Nucleophilic Substitution6-(Halomethyl)quinoline, Thiolating AgentBaseQuinoline-6-ylmethanethiol mdpi.com
Reductive CyclizationMorita-Baylis-Hillman Adduct, ThiolFe/AcOHSubstituted Quinoline Thioether mdpi.comresearchgate.net
3-Component ReactionDiaryliodonium Salt, Alkynyl Sulfide, NitrileCopper CatalystQuinoline-4-thiol acs.org

Regioselective Synthesis of this compound: Control and Yield Optimization

Achieving regioselectivity—the precise placement of the methanethiol group at the C6-position—is paramount. The most reliable strategies for ensuring this outcome begin with precursors that are already substituted at the 6-position.

For example, starting with 6-methylquinoline (B44275) (p-toluquinoline) allows for functionalization of the methyl group. Free-radical halogenation can convert the methyl group to a halomethyl group, which is then susceptible to nucleophilic substitution with a thiol source as described previously.

Alternatively, electrophile-driven cyclization reactions can provide highly regioselective access to functionalized quinolines. A method for synthesizing 3-iodoquinolines via a 6-endo-dig iodocyclization demonstrates excellent regiocontrol. scilit.com While this produces a different isomer, the principle of using cyclization strategies to control substituent placement is broadly applicable. Manganese-catalyzed hydroboration of quinolines has also been shown to exhibit high regioselectivity, which can then be used for further functionalization. chinesechemsoc.org

Yield optimization is a critical aspect of any synthetic route. For nucleophilic substitution reactions, optimization may involve screening different leaving groups (e.g., bromide vs. chloride), sulfur nucleophiles (e.g., thiourea vs. sodium thiomethoxide), solvents, and temperatures to maximize conversion and minimize side-product formation. For multi-component and cyclization reactions, catalyst selection, reaction time, and stoichiometry of reactants are key parameters to adjust for optimal yield. thieme-connect.com

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry increasingly emphasizes the use of green and sustainable practices to minimize environmental impact. nih.gov These principles can be applied to the synthesis of this compound through several avenues.

The use of nanocatalysts offers an effective and environmentally friendly option for quinoline synthesis, often allowing for milder reaction conditions, solvent-free reactions, and high yields (68-98%). nih.govacs.org These catalysts can often be recovered and reused multiple times without a significant loss in activity. nih.gov The use of water or ethanol (B145695) as green solvents in one-pot, three-component reactions is another key strategy. tandfonline.com For example, pyrimido[4,5-b]quinolones have been synthesized in high yields (82-95%) using an eco-friendly catalyst in ethanol. tandfonline.com

Electrochemical methods represent a significant advance in green synthesis. rsc.org An electrosynthetic strategy for quinolines using electric current replaces hazardous chemical reductants with electricity, operates under mild aqueous conditions, and uses recyclable nickel foam electrodes, thereby reducing waste and improving atom economy. rsc.org

Green ApproachExampleAdvantageRef.
NanocatalysisFe3O4 NPs-cell, Ni-based NPsReusability, high yields, solvent-free conditions nih.gov
Green SolventsWater, EthanolReduced toxicity, improved safety tandfonline.com
ElectrosynthesisConstant-current electrolysisReplaces hazardous reagents, high atom economy rsc.org
Microwave-Assisted SynthesisMontmorillonite K-10 catalystReduced reaction times, high yields rsc.org

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and greater process control. researchgate.net This technology is well-suited for the synthesis of heterocyclic compounds like quinolines. researchgate.netresearchgate.net

A continuous-flow strategy has been developed for the photochemical synthesis of 3-cyanoquinolines, achieving the final products within minutes. acs.org This highlights the potential for rapid synthesis and optimization that flow chemistry provides. The Doebner-von Miller and Skraup reactions, classic methods for quinoline synthesis, have also been successfully adapted to flow chemistry systems, sometimes using water as a solvent for a greener process. iipseries.orgresearchgate.net

For the synthesis of this compound, a precursor like 6-(bromomethyl)quinoline (B12639) could be synthesized in a flow reactor and telescoped directly into a second reactor where it reacts with a sulfur nucleophile. This integration of steps can significantly improve efficiency and safety, especially when handling reactive intermediates. While specific applications to this exact thiol are not widely published, the synthesis of other thiols and quinolines in continuous flow demonstrates the viability of this advanced manufacturing approach. acs.orgmdpi.comresearchgate.net

Mechanistic Investigations of Quinolin 6 Ylmethanethiol S Chemical Transformations

Reaction Pathways and Kinetics of Thiol Oxidation in Quinolin-6-ylmethanethiol

The oxidation of thiols, such as the sulfur-containing moiety in this compound, can proceed through various pathways, often influenced by the nature of the oxidant and reaction conditions. Generally, thiol oxidation is a multi-step process that can involve one- or two-electron redox pathways. nih.gov

One-electron oxidation of a thiol (RSH) or, more readily, its conjugate base, the thiolate anion (RS⁻), generates a highly reactive thiyl radical (RS•). nih.govresearchgate.net The formation of a disulfide (RSSR) can then occur through the recombination of two thiyl radicals. nih.gov

Alternatively, two-electron oxidation pathways are common, particularly with oxidants like hydrogen peroxide. nih.gov This typically involves the nucleophilic attack of the thiolate anion on the oxidant to form a sulfenic acid (RSOH) intermediate. researchgate.netnih.gov This intermediate is often unstable and can react with another thiol molecule to yield the corresponding disulfide and water. researchgate.net If an excess of the oxidizing agent is present, the sulfenic acid can be further oxidized to sulfinic acid (RSO₂H) and subsequently to sulfonic acid (RSO₃H). researchgate.net

Kinetic studies on the oxidation of various thiols have revealed important mechanistic details. For instance, the oxidation of cysteine by hydrogen peroxide in the absence of metal ions is consistent with a two-step nucleophilic reaction mechanism where the rate-determining step is the attack of the thiolate anion on the unionized hydrogen peroxide molecule. nih.gov The rate of oxidation can be influenced by factors such as pH, with maximum rates often observed at specific pH values, and the presence of metal ions, which can catalyze the reaction. sci-hub.se

The oxidation rates of thiols can also be affected by the concentration of the oxidant. In some cases, an increase in oxidant concentration leads to a decrease in the oxidation rate. researchgate.net The presence of the reduced form of the oxidant can also have a retarding effect on the reaction rate. researchgate.net

Table 1: General Pathways of Thiol Oxidation

PathwayDescriptionIntermediatesFinal Products (Partial Oxidation)
One-Electron Oxidation Involves the formation of a thiyl radical.Thiyl radical (RS•)Disulfide (RSSR)
Two-Electron Oxidation Proceeds through a sulfenic acid intermediate.Sulfenic acid (RSOH)Disulfide (RSSR)

Nucleophilic Reactivity and Proton Transfer Mechanisms Involving the Thiol Group

The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form. Thiolates are generally excellent nucleophiles due to the high polarizability of the sulfur atom. masterorganicchemistry.com They readily participate in nucleophilic substitution reactions, such as SN2 reactions with alkyl halides, to form thioethers (sulfides). masterorganicchemistry.comresearchgate.net The nucleophilicity of thiolates is often superior to that of their oxygen-containing counterparts, alkoxides. nih.gov

The nucleophilic attack of a thiolate anion is a key step in many reactions, including the thiol-disulfide exchange and certain oxidation pathways. nih.gov In the context of aromatic nucleophilic substitution (SNAr), thiolate ions have been shown to be effective nucleophiles, with reaction rates often following a linear Brønsted relationship, indicating a rate-limiting nucleophilic attack. nih.gov The reactivity of benzyl (B1604629) thiols in nucleophilic substitution has been noted to be particularly high. cas.cn

Proton transfer involving the thiol group is fundamental to its reactivity. The acidity of thiols (pKa typically around 10-11) allows for the formation of the more nucleophilic thiolate anion under basic conditions. masterorganicchemistry.com Proton transfer mechanisms can be complex, sometimes involving solvent molecules or other species to assist the transfer, a process that can be described as pseudo-intramolecular. nih.gov In some systems, proton transfer to a coordinated thiolate can proceed through a two-step mechanism involving the initial formation of a precursor intermediate, which is stabilized by hydrogen bonding, followed by an intramolecular proton transfer step. nih.gov Computational studies have highlighted the importance of explicit water molecules in accurately modeling the pKa of thiols, suggesting their role in stabilizing the thiolate anion. wayne.edu

Table 2: Comparison of Nucleophilicity

NucleophileRelative ReactivityFactors Influencing Reactivity
Thiolate (RS⁻) HighPolarizability of sulfur, basicity
Alkoxide (RO⁻) ModerateElectronegativity of oxygen
Hydroxide (OH⁻) Moderate to LowBasicity
Phenolate (PhO⁻) LowResonance stabilization

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring Modulated by the Thiol Moiety

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS). libretexts.orggauthmath.com However, the reactivity and regioselectivity of these reactions are influenced by the electronic properties of the existing substituents and the heterocyclic nitrogen atom. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.org This deactivation is more pronounced in the pyridine-like ring of quinoline. libretexts.orggauthmath.com

Consequently, electrophilic substitution on quinoline typically occurs on the benzene ring, with the major products being the 5- and 8-substituted isomers. libretexts.org Common EAS reactions include nitration, sulfonation, and halogenation. gauthmath.com

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This is typically the slow, rate-determining step. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring in a fast step. uomustansiriyah.edu.iq

Radical Processes and Photochemical Reactivity of this compound

The thiol group of this compound can participate in radical reactions. As mentioned previously, one-electron oxidation of the thiol or thiolate leads to the formation of a thiyl radical (RS•). nih.govresearchgate.net These radicals are key intermediates in various chemical and biological processes. Thiyl radicals can, for example, react with molecular oxygen to form disulfide and superoxide. nih.gov

Photochemical reactions can also initiate radical processes. Irradiation with ultraviolet light can lead to the formation of reactive intermediates. science.govscience.gov In the context of related aromatic compounds, photochemical transformations can include cycloadditions and electron transfer mediated reactions. science.gov For some heterocyclic systems, UV irradiation can lead to photocyclization. science.gov

The specific photochemical reactivity of this compound would depend on the absorption of light by either the quinoline ring system or the thiol moiety. The quinoline chromophore is known to undergo photochemical reactions. The presence of the thiol group could introduce new reaction pathways, such as photo-oxidation or the formation of sulfur-centered radicals upon photolysis. The study of model compounds is often employed to understand the complex reaction networks that can arise from photochemical and radical-induced reactions. science.gov

Chelation and Coordination Mechanisms of this compound with Metal Centers

This compound possesses two potential coordination sites: the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. This makes it a potential chelating agent, capable of forming a ring structure with a central metal ion. shivajichk.ac.in The formation of such chelate complexes is often more stable than coordination with monodentate ligands. shivajichk.ac.in

The nitrogen atom of the quinoline ring is a known coordination site for various metal ions. aut.ac.nzrsc.org The thiol group, and particularly the deprotonated thiolate, is a soft donor and has a high affinity for soft metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), as well as transition metals. nih.gov

The coordination of this compound to a metal center would likely involve the formation of a five- or six-membered chelate ring, depending on the conformation of the molecule. The stability and geometry of the resulting metal complex would be influenced by several factors, including:

The nature of the metal ion (e.g., its classification as hard, soft, or borderline). nih.gov

The preferred coordination number and geometry of the metal ion. shivajichk.ac.innih.gov

The pH of the solution, which affects the protonation state of the thiol group.

Steric effects, which can influence the ability of the ligand to adopt the necessary conformation for chelation. shivajichk.ac.in

The coordination can significantly alter the chemical properties of both the ligand and the metal ion. For instance, the coordination of a thiol to a metal can facilitate proton transfer processes. nih.gov The study of metal complexes with quinoline-containing ligands is an active area of research, with applications in areas such as catalysis and materials science. aut.ac.nzrsc.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Quinolin 6 Ylmethanethiol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like quinolin-6-ylmethanethiol. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are crucial for assigning the chemical shifts of all protons and carbons in the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The methylene protons of the methanethiol (B179389) group would likely resonate further upfield, and the thiol proton signal can be variable in its chemical shift and may exhibit broadening. The concentration-dependent chemical shifts observed in quinoline derivatives are attributed to dipole-dipole and π-π stacking interactions between the quinoline rings. uncw.edu

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the quinoline ring are expected in the aromatic region (approximately 120-150 ppm), with the methylene carbon appearing at a higher field. The chemical shifts are influenced by the substituents on the quinoline ring. researchgate.net Theoretical calculations, such as those using the Gauge-Independent Atomic Orbital (GIAO) method, can be employed to predict and help interpret the experimental ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.8 - 9.0C2: 150 - 152
H37.3 - 7.5C3: 121 - 123
H48.0 - 8.2C4: 136 - 138
H57.5 - 7.7C5: 128 - 130
H77.6 - 7.8C6: 135 - 137
H88.0 - 8.2C7: 129 - 131
-CH₂-SH3.8 - 4.0C8: 127 - 129
-CH₂-SH1.5 - 1.8 (broad)C4a: 148 - 150
C8a: 127 - 129
-CH₂-SH: 25 - 30

Note: These are predicted values based on general data for quinoline derivatives and may vary in experimental conditions.

To overcome the limitations of one-dimensional NMR, particularly in complex regions of the spectrum, multi-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show correlations between each aromatic proton and its corresponding carbon atom on the quinoline ring, as well as a correlation between the methylene protons and the methylene carbon. This provides a direct and unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular structure. For instance, correlations would be expected from the methylene protons to the C5, C6, and C7 carbons of the quinoline ring, confirming the attachment point of the methanethiol group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which helps in determining the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the methylene protons and the protons on the quinoline ring, such as H5 and H7.

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in the solid phase. libretexts.org In the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings are not averaged out by molecular tumbling, leading to broad spectral lines. emory.edu

Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. libretexts.org ssNMR can be used to:

Identify and characterize different polymorphic forms of this compound. Polymorphs are different crystalline forms of the same compound, which can have different physical properties. ssNMR can distinguish between polymorphs as the local electronic environment of the nuclei will differ, leading to different chemical shifts.

Determine intermolecular packing and interactions in the crystal lattice.

Study molecular dynamics in the solid state, such as the rotation of the methanethiol group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₀H₉NS.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. Collision-induced dissociation (CID) is a common method used for fragmentation. The fragmentation pattern of the protonated molecule [M+H]⁺ of this compound would be characteristic of the quinoline scaffold and the methanethiol substituent.

Expected fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules. For instance, the fragmentation of the quinoline ring can lead to the expulsion of HCN. chempap.org The presence of the methanethiol group would introduce specific fragmentation patterns, such as the loss of the SH radical or the entire CH₂SH group. The analysis of these fragmentation patterns allows for the confirmation of the structure and can be used to differentiate between isomers. nih.gov For example, the fragmentation of pyridazino-quinolines has been shown to involve characteristic cross-ring cleavages. nih.gov

Table 2: Potential Fragmentation Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H - SH]⁺SH
[M+H]⁺[M+H - CH₂S]⁺CH₂S
[M+H]⁺[M+H - HCN]⁺HCN

Note: The observed fragments and their relative intensities will depend on the specific MS/MS conditions.

Ion mobility mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. chemrxiv.org This technique can provide information about the three-dimensional structure of ions and can separate isomers, isobars, and even different conformers of the same molecule. ub.edunih.gov

For this compound, IM-MS could be used to:

Determine the collision cross-section (CCS) , which is a measure of the ion's size and shape in the gas phase. This experimental CCS value can be compared with theoretical values calculated for different candidate structures to gain conformational insights.

Separate potential conformers that might exist due to the rotation around the C6-CH₂ bond.

Distinguish it from its isomers , which may have very similar fragmentation patterns in MS/MS but different shapes and therefore different drift times in the ion mobility cell. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to the molecule's conformation. The analysis of experimental spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. nih.goviosrjournals.org

For this compound, the vibrational spectra would exhibit characteristic bands for the quinoline ring and the methanethiol group.

Quinoline Ring Vibrations: The quinoline ring will have a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. C=C and C=N stretching vibrations within the aromatic system are expected in the 1400-1600 cm⁻¹ range. researchgate.net

Methanethiol Group Vibrations: The S-H stretching vibration is a key indicator of the thiol group and typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is expected in the 600-800 cm⁻¹ region. CH₂ bending vibrations will also be present.

The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the thiol group, which can be studied by analyzing spectral shifts upon changes in concentration or solvent.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (CH₂)2850 - 2960IR, Raman
S-H Stretch2550 - 2600 (weak)IR, Raman
C=C and C=N Ring Stretch1400 - 1600IR, Raman
CH₂ Bend (Scissoring)~1450IR, Raman
Aromatic C-H In-plane Bend1000 - 1300IR, Raman
Aromatic C-H Out-of-plane Bend700 - 900IR
C-S Stretch600 - 800IR, Raman

Note: These are general frequency ranges and the exact positions will be specific to the molecule and its environment.

Advanced Fourier-Transform Infrared (FTIR) Spectroscopic Methodologies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and molecular structure of this compound. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For this compound, the FTIR spectrum would be characterized by specific absorption bands indicating the quinoline core and the methanethiol substituent.

Key expected vibrational modes include the stretching of the aromatic C-H bonds on the quinoline ring, the C=C and C=N bond stretching vibrations within the heterocyclic system, and the vibrations of the methanethiol group. The S-H stretching vibration is particularly diagnostic, though it often appears as a weak band. The C-S stretching vibration can also be identified. Preliminary molecular characterization of novel quinoline derivatives often involves FTIR to confirm the presence of these key functional groups researchgate.netresearchgate.net.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch Quinoline Ring 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch -CH₂- 2850 - 2960 Medium
S-H Stretch Thiol (-SH) 2550 - 2600 Weak
C=N Stretch Quinoline Ring 1620 - 1650 Medium to Strong
C=C Stretch Quinoline Ring 1450 - 1600 Medium to Strong
C-S Stretch Methanethiol 600 - 800 Weak to Medium

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular vibrations of this compound. This method relies on the inelastic scattering of monochromatic light, which results in frequency shifts corresponding to the vibrational modes of the molecule. It is particularly sensitive to non-polar and symmetric bonds, making it ideal for characterizing the skeletal vibrations of the quinoline ring system.

The Raman spectrum of Quinoline-6-ylmethanethiol would provide a distinct molecular fingerprint, useful for identification and structural analysis researchgate.net. Strong signals would be expected for the aromatic ring breathing modes and other symmetric vibrations of the quinoline core. The technique is a non-destructive method that can be used to characterize different polymorphs of organic compounds mdpi.com.

Table 2: Predicted Principal Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Ring Breathing Mode Quinoline Ring ~1033 Strong
Aromatic C-H Stretch Quinoline Ring 3000 - 3100 Medium
S-H Stretch Thiol (-SH) 2550 - 2600 Medium
C=C/C=N In-plane Bending Quinoline Ring 1300 - 1500 Strong

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive analytical method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is indispensable for understanding the solid-state properties of this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Table 3: Parameters Determined by Single Crystal X-ray Diffraction

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements of the crystal lattice.
Atomic Coordinates The precise x, y, z position of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsional Angles The dihedral angles that define the molecular conformation.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is used when single crystals are not available or for bulk sample analysis. The technique generates a diffraction pattern that is a unique fingerprint for a specific crystalline phase researchgate.net. PXRD is the primary tool for identifying different crystalline forms (polymorphs) of a compound, as each polymorph will produce a distinct diffraction pattern mdpi.com. Furthermore, PXRD is essential for assessing the crystalline purity of a bulk sample of this compound, allowing for the detection of any amorphous content or the presence of unwanted polymorphic impurities unibo.it.

Electronic Spectroscopy for Understanding Electronic Transitions and Aromaticity (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and aromaticity of this compound. These techniques involve the excitation of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is expected to be dominated by π–π* transitions within the conjugated quinoline ring system nih.gov. Quinoline derivatives typically exhibit strong absorption bands in the UV region researchgate.net. The position and intensity of these bands can be influenced by substituents; the methanethiol group may act as an auxochrome, causing slight shifts in the absorption maxima.

Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state. Many quinoline derivatives are known to be fluorescent, making them useful as molecular probes nih.gov. The fluorescence properties of this compound would depend on its specific electronic structure. While some sulfur-containing compounds can quench fluorescence, alkylated quinoline-thiol derivatives have been shown to be fluorescent researchgate.net. The study of its emission spectrum, quantum yield, and Stokes shift would provide valuable information about its photophysical behavior.

Table 4: Expected Electronic Transitions for this compound

Technique Expected λₘₐₓ (nm) Electronic Transition Associated Moiety
UV-Vis Absorption ~230 - 280 π → π* Quinoline Ring
UV-Vis Absorption ~300 - 320 π → π* Quinoline Ring

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful capabilities for the analysis of complex mixtures springernature.com. These methods are crucial for identifying and quantifying this compound in various matrices actascientific.comajpaonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust technique for the analysis of volatile and thermally stable compounds . This compound, if sufficiently volatile, could be analyzed directly. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and polarity, and the mass spectrometer provides its mass spectrum. This spectrum, showing the molecular ion and characteristic fragmentation patterns, allows for definitive identification cmes.org. Polar compounds containing thiol groups may sometimes require chemical derivatization to improve their chromatographic behavior actascientific.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) For compounds that are non-volatile or thermally labile, LC-MS is the preferred method nih.gov. High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase. The eluent is then introduced into a mass spectrometer, often using ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis researchgate.net. LC-MS can provide the molecular weight of this compound and, through tandem MS (MS/MS), can yield structural information from its fragmentation patterns nih.gov.

Table 5: Application of Hyphenated Techniques for this compound Analysis

Technique Principle Information Obtained Typical Application
GC-MS Separation by volatility (GC) followed by mass-based identification (MS). ajpaonline.com Retention time, molecular weight, and fragmentation pattern. Purity assessment, identification in volatile mixtures.

| LC-MS | Separation by polarity/affinity (LC) followed by mass-based identification (MS). researchgate.net | Retention time, molecular weight, and structural fragments (MS/MS). | Analysis in biological fluids, environmental samples, reaction monitoring. |

Computational Chemistry and Theoretical Investigations of Quinolin 6 Ylmethanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For quinolin-6-ylmethanethiol, these calculations can predict its geometry, orbital energies, and how it is likely to interact with other chemical species.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potentials

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.net This approach offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of this compound.

Molecular Orbital Analysis: DFT calculations can determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the sulfur atom of the methanethiol (B179389) group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, suggesting sites for nucleophilic attack.

OrbitalPredicted Energy (eV)Description
HOMO-6.5Indicates potential for electron donation, likely localized on the quinoline and sulfur moieties.
LUMO-1.8Suggests electron-accepting capability, distributed across the aromatic system.
HOMO-LUMO Gap4.7A larger gap suggests higher kinetic stability and lower chemical reactivity.

Electrostatic Potentials: The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comresearchgate.netlibretexts.org It is calculated by DFT and is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net In the MEP of this compound, regions of negative potential (typically colored red) would be expected around the nitrogen atom of the quinoline ring and the sulfur atom, indicating areas that are attractive to electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the one attached to the sulfur, suggesting susceptibility to nucleophilic attack.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. noveltyjournals.comresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular energies and geometries, though they are computationally more demanding than DFT.

For this compound, ab initio calculations would be employed to obtain a precise, optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. High-accuracy energy calculations can then be performed on this optimized geometry to determine properties such as heats of formation and reaction energies with a high degree of confidence. While computationally intensive, these methods serve as a benchmark for less demanding methods like DFT.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govresearchgate.net By solving Newton's equations of motion, MD simulations can provide insights into the conformational landscape of flexible molecules like this compound and its behavior in a solvent. mdpi.commdpi.com

The methanethiol group attached to the quinoline ring has rotational freedom, which can lead to different stable conformations (rotamers). MD simulations can explore these different conformations and determine their relative populations at a given temperature. This is crucial for understanding how the molecule might interact with biological targets or other reactants, as different conformations can have different reactivities.

Furthermore, by explicitly including solvent molecules in the simulation box, MD can model the effects of the solvent on the structure and dynamics of this compound. This can reveal information about solvation energies, the structure of the solvent around the molecule, and how the solvent might influence its conformational preferences and reactivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, in this case, its chemical reactivity. dntb.gov.ua While often used in drug discovery to predict biological activity, QSAR can also be applied to predict physicochemical properties and chemical reactivity.

Descriptor Calculation and Feature Selection for Quinoline-Thiol Structures

The first step in building a QSAR model for the chemical reactivity of quinoline-thiol structures, including this compound, is the calculation of a wide range of molecular descriptors. jocpr.com These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area, quantum chemical descriptors like HOMO/LUMO energies).

For a series of quinoline-thiol derivatives, a large number of these descriptors would be calculated. Feature selection techniques would then be applied to identify the most relevant descriptors that are correlated with the chemical reactivity of interest (e.g., reaction rates, equilibrium constants).

Descriptor TypeExample Descriptors for this compound
Constitutional (1D)Molecular Weight, Number of Sulfur Atoms, Number of Aromatic Rings
Topological (2D)Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices
Geometrical (3D)Molecular Surface Area, Molecular Volume, Shadow Indices
Quantum-Chemical (3D)HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges

Statistical Validation of Predictive Models for Chemical Reactivity

Once a set of relevant descriptors has been selected, a mathematical model is built to relate these descriptors to the observed chemical reactivity. Various statistical methods can be used for this purpose, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests.

The predictive power of the resulting QSAR model must be rigorously validated. This is typically done through internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using an independent test set of molecules that were not used in the model building process. A statistically robust and validated QSAR model could then be used to predict the chemical reactivity of new, untested quinoline-thiol derivatives, including isomers and analogs of this compound, thereby guiding synthetic efforts and reactivity studies.

Reaction Pathway Modeling and Transition State Analysis using Computational Methods

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and the transition states that connect them. For quinoline derivatives, DFT calculations are a common choice for mapping out reaction pathways, such as oxidation, hydrodenitrogenation, or cycloadditions. nih.govnih.govpku.edu.cn

Reaction Pathway Modeling: The process begins by optimizing the geometries of the reactant(s) and product(s) to find their lowest energy structures. A potential reaction coordinate is then selected, which represents the progress of the reaction (e.g., the distance of a bond being formed or broken). By systematically changing this coordinate and optimizing the energy at each step, a potential energy surface can be mapped. This helps in identifying stable intermediates and provides an initial guess for the location of transition states. nih.govpku.edu.cn For instance, in the hydrodenitrogenation of quinoline, DFT has been used to explore the hydrogenation and subsequent ring-opening pathways on catalyst surfaces, revealing how the molecule adsorbs and which bonds are most likely to break. nih.gov

Transition State Analysis: A transition state is the highest energy point along the lowest energy path of a reaction, representing the energy barrier that must be overcome. Locating the precise geometry and energy of a transition state is crucial for calculating reaction rates. Computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method or growing string methods, are used to find this saddle point on the potential energy surface. nih.govresearchgate.net

A key confirmation of a true transition state structure is the calculation of its vibrational frequencies. nih.govyoutube.com A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. nih.govresearchgate.net For example, a study on the oxidation of quinoline by an enzyme modeled the transition state for the hydroxylation at the C2 position. The transition state structure was confirmed by the presence of a single imaginary frequency of -104.5 cm⁻¹, and its energy was calculated to be -1.2365899E+06 kcal/mol. nih.gov Such analyses for this compound would allow researchers to predict its reactivity in various chemical environments.

Table 1: Illustrative Data from a Hypothetical Transition State Calculation for a Reaction of this compound
ParameterValueDescription
Reactant Energy (Hartree)-985.12345Calculated ground state energy of the reactants.
Product Energy (Hartree)-985.14567Calculated ground state energy of the products.
Transition State Energy (Hartree)-985.09876Energy of the highest point on the reaction pathway.
Activation Energy (kcal/mol)15.5The energy barrier for the forward reaction (TS - Reactant).
Imaginary Frequency (cm⁻¹)-250.4The single negative frequency confirming the structure as a true transition state.

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical models are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. DFT and ab initio methods are routinely used to calculate NMR chemical shifts and vibrational frequencies for quinoline derivatives. tsijournals.comresearchgate.net

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for verifying chemical structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for calculating nuclear magnetic shielding tensors. tsijournals.com Theoretical chemical shifts are typically calculated for a molecule whose geometry has been optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)). tsijournals.commdpi.com

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). Often, a linear regression analysis between the calculated and experimental shifts for a set of known molecules is performed to correct for systematic errors, improving the accuracy of the prediction. mdpi.com Studies on various quinoline-based pharmaceuticals have demonstrated that theoretical calculations can successfully interpret and assign experimental NMR spectra. tsijournals.com

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C2150.5H28.85
C3121.2H37.40
C4136.0H48.10
C5129.8H57.80
C6135.4H77.65
C7128.1H88.05
C8127.9-CH₂-4.10
C4a148.2-SH1.95
C8a126.8
-CH₂-34.2

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical output of a computational prediction.

Vibrational Frequency Prediction: Vibrational spectroscopy (infrared and Raman) provides a molecular fingerprint based on the vibrations of a molecule's bonds. Computational chemistry can predict these vibrational frequencies and their corresponding intensities. researchgate.netrjptonline.org The calculation first involves optimizing the molecular geometry to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. wisc.edu Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of the atoms for each frequency. nih.gov

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, it is common practice to apply a scaling factor to the calculated frequencies. nih.gov For quinoline and its derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide good agreement with experimental IR and Raman spectra after scaling. researchgate.netrjptonline.org This allows for a detailed assignment of the experimental spectral bands to specific vibrational modes, such as C-H stretches, C=C ring vibrations, or the characteristic S-H stretch of the thiol group.

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected Intensity
Quinoline Ring C-H Stretch3050-3100Medium
Aliphatic C-H Stretch (-CH₂-)2920-2980Medium
Thiol S-H Stretch2550-2600Weak
Quinoline Ring C=C/C=N Stretch1500-1620Strong
C-S Stretch600-700Medium

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical frequency ranges for these functional groups.

Chemical Reactivity and Derivatization Strategies of Quinolin 6 Ylmethanethiol

Thiol-Ene and Thiol-Yne Click Reactions involving Quinolin-6-ylmethanethiol

The thiol group of this compound is well-suited for participation in "click" chemistry, specifically thiol-ene and thiol-yne reactions. These reactions proceed via a radical-mediated or nucleophilic pathway to form carbon-sulfur bonds with high efficiency and selectivity. thieme-connect.de

Thiol-Ene Reaction: In the presence of a radical initiator (e.g., AIBN) or under photochemical conditions, the thiol adds across a carbon-carbon double bond (an ene) in an anti-Markovnikov fashion. thieme-connect.denih.gov This reaction is highly efficient for generating thioethers. For this compound, reaction with various alkenes can produce a diverse library of functionalized quinoline (B57606) derivatives. The reaction is typically rapid and proceeds in high yield. nih.gov Photocatalysts like Ru(bpz)₃²⁺ can initiate these reactions using visible light, making the process compatible with sensitive functional groups. nih.gov

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne coupling involves the addition of the thiol group across a carbon-carbon triple bond (an alkyne). thieme-connect.de A key feature of this reaction is that it can proceed in a stepwise manner, allowing for the addition of either one or two thiol molecules to the alkyne. rsc.orgd-nb.info The reaction of aromatic thiols, like this compound, with aromatic alkynes often results in the mono-addition product, yielding a vinyl sulfide (B99878). rsc.orgd-nb.info The stereochemistry (E/Z) of the resulting vinyl sulfide can often be controlled by the choice of catalyst and reaction conditions. acs.org

Table 1: Representative Thiol-Ene and Thiol-Yne Click Reactions This table illustrates the general reaction scheme for this compound in thiol-ene and thiol-yne reactions. Specific yields and conditions would be substrate-dependent.

Reaction TypeReactantProduct StructureGeneral Conditions
Thiol-Ene Alkene (R-CH=CH₂)Radical Initiator (AIBN) or Photocatalyst (e.g., Eosin Y), UV or visible light
Thiol-Yne (Mono-addition) Alkyne (R-C≡CH)Base (e.g., DBU) or Photocatalyst, various solvents

Formation of Disulfides and Polysulfides from this compound

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfide and, under certain conditions, polysulfide linkages.

Disulfide Formation: Mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen can induce the coupling of two molecules of this compound to form the corresponding disulfide, bis(quinolin-6-ylmethyl) disulfide. britannica.com This reversible reaction is a common feature of thiols. The disulfide bond is significantly stronger than the O-O bond in peroxides, making its formation thermodynamically favorable. In biological contexts, disulfide formation is a key redox switch. semanticscholar.org

Polysulfide Formation: Polysulfides, which contain chains of sulfur atoms (R-Sₙ-R, n > 2), can be formed from thiols under specific conditions. One method involves the reaction of a thiol with a sulfur source, such as elemental sulfur or sulfur chlorides (SₙCl₂). britannica.com The reaction of thiols with hydrogen sulfide can also lead to persulfides (RSSH), which are intermediates in the formation of longer polysulfide chains. portlandpress.com For this compound, reaction with sources of sulfane sulfur could generate species like quinolin-6-ylmethyl trisulfide and tetrasulfide, which are known to act as hydrogen sulfide (H₂S) donors. nih.gov

S-Alkylation and S-Acylation Reactions for Sulfur Functionalization

The nucleophilicity of the thiol group makes it a prime site for functionalization via alkylation and acylation reactions, which are fundamental for modifying the compound's properties.

S-Alkylation: This reaction involves the formation of a thioether by reacting this compound with an alkyl halide or other electrophiles. The reaction typically proceeds via an Sₙ2 mechanism and is often carried out in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the thiol, forming the more nucleophilic thiolate anion. This allows for the introduction of a wide variety of alkyl and arylalkyl groups onto the sulfur atom.

S-Acylation: S-acylation results in the formation of a thioester. This can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides. researchgate.netresearchgate.net These reactions are often efficient and can be performed under mild conditions. researchgate.net Catalytic methods using agents like triflic acid with isopropenyl acetate (B1210297) or zinc oxide with acyl chlorides have been developed to facilitate this transformation for various thiols. researchgate.netacs.org The resulting thioesters are valuable intermediates in organic synthesis.

Table 2: S-Alkylation and S-Acylation of this compound This table provides general examples of S-alkylation and S-acylation reactions.

Reaction TypeReagentProduct TypeGeneral Conditions
S-Alkylation Alkyl Halide (R-X)ThioetherBase (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF)
S-Acylation Acyl Chloride (R-COCl)ThioesterBase (e.g., Pyridine (B92270), Et₃N) or Catalyst (e.g., ZnO), Solvent (e.g., CH₂Cl₂)
S-Acylation Anhydride ((RCO)₂O)ThioesterCatalyst (e.g., HOTf) or Base, Solvent (e.g., Acetonitrile)

Cyclization Reactions Involving the Thiol and Quinoline Moieties

The presence of both a thiol group and a quinoline ring within the same molecule opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic systems. These reactions often depend on the relative positioning of the reacting groups and can be promoted by various catalysts or reagents.

While direct intramolecular cyclization of this compound itself is not widely reported, analogous reactions with other substituted quinolines and thiols demonstrate the potential for such transformations. For instance, thiols can participate in cascade reactions with appropriately substituted indole (B1671886) derivatives to form functionalized quinolines. acs.orgacs.orgnih.gov In these processes, the thiol acts as a "multitasking" reagent, promoting dearomatization, substitution, and ring expansion. acs.orgacs.orgnih.gov Similarly, intramolecular hydrothiolation of 2-alkynylquinolines is a strategy used to construct new fused-ring systems. chim.it A hypothetical cyclization of a derivative of this compound, such as one bearing an alkyne at the 5-position, could potentially lead to a thieno[3,2-f]quinoline ring system through an intramolecular cyclization process. Radical-mediated cyclizations are also a powerful tool for synthesizing quinoline derivatives, where a radical generated on a side chain can attack the quinoline ring system. researchgate.netresearchgate.net

Oxidation and Reduction Chemistry of the Thiol Group and Quinoline Ring

Oxidation: The thiol group is the most readily oxidized functionality in this compound. As discussed in section 6.2, mild oxidation yields the disulfide. Stronger oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfur atom to form the corresponding sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). The quinoline ring itself is relatively resistant to oxidation, but under harsh conditions, it can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). nih.gov

Reduction: The quinoline ring can be reduced, while the thiol group is typically stable under these conditions. Catalytic hydrogenation is a common method for reducing the nitrogen-containing ring of the quinoline system. Depending on the catalyst and conditions, selective reduction can be achieved. For example, hydrogenation using catalysts like Palladium on carbon (Pd/C) often leads to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. google.com The use of Lindlar's catalyst, which is a "poisoned" palladium catalyst, is often employed for the partial reduction of alkynes to cis-alkenes, and its activity can be modulated by additives like quinoline. masterorganicchemistry.com Photochemical methods using silanes in the presence of an acid can also achieve selective reduction or hydrosilylation of the quinoline ring. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While this compound itself lacks the typical halide or triflate leaving group for standard Suzuki or Heck couplings, its thiol functionality can be utilized in C-S bond-forming reactions.

The palladium-catalyzed coupling of thiols with aryl halides or pseudohalides is a robust method for the synthesis of aryl thioethers (sulfides). nih.govacs.org In this reaction, this compound would act as the nucleophilic partner, reacting with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base. The development of specialized phosphine (B1218219) ligands, including both bidentate and monophosphine systems, has enabled these reactions to proceed under milder conditions, often at room temperature. nih.govucl.ac.uk This methodology allows the quinolin-6-ylmethylthio moiety to be appended to a wide range of aromatic and heteroaromatic systems. nih.govthieme-connect.comnih.gov

Table 3: Illustrative Palladium-Catalyzed C-S Coupling

This compound RoleCoupling PartnerCatalyst/Ligand SystemProduct Type
Nucleophile Aryl Halide (Ar-X)Pd(OAc)₂ / Xantphos or Pd-PEPPSI-IPentAryl-S-CH₂-Quinoline
Nucleophile Aryl Triflate (Ar-OTf)Pd₂(dba)₃ / BrettPhosAryl-S-CH₂-Quinoline

Hydrogen Bonding and Intermolecular Interactions of this compound

The physical and chemical properties of this compound in the solid state and in solution are governed by a variety of intermolecular interactions.

Hydrogen Bonding: The primary hydrogen bond donor in the molecule is the thiol's S-H group. Although sulfur is less electronegative than oxygen, the S-H group can still form weak to moderate hydrogen bonds with suitable acceptors. arkat-usa.org The most prominent hydrogen bond acceptor in the molecule is the nitrogen atom of the quinoline ring. mdpi.combohrium.comkrishisanskriti.org This can lead to intermolecular N···H-S hydrogen bonds, forming dimers or extended networks in the solid state. The presence of these hydrogen bonds can be inferred from spectroscopic data, such as a red-shift in the S-H stretching frequency in IR spectroscopy. mdpi.com

π-Interactions: The aromatic quinoline ring can participate in several π-interactions.

π-π Stacking: Two quinoline rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. This is a common feature in the crystal packing of aromatic molecules. acs.org

S-H/π Interactions: A unique interaction can occur where the thiol's S-H bond acts as a weak acid and interacts with the electron-rich π-system of the quinoline ring of an adjacent molecule. nih.govnortheastern.eduresearchgate.netacs.org This interaction is driven by a favorable orbital overlap between the aromatic π donor orbital and the S-H σ* acceptor orbital. northeastern.eduresearchgate.netacs.org

C-H/π Interactions: Hydrogen atoms on the quinoline ring can also interact with the π-face of a neighboring ring. krishisanskriti.org

These non-covalent interactions collectively influence the molecule's crystal structure, solubility, and its potential to interact with biological targets. bohrium.comacs.org

Advanced Applications of Quinolin 6 Ylmethanethiol in Chemical Science and Technology Non Biological Focus

Role as a Ligand in Coordination Chemistry and Catalysis

Quinolin-6-ylmethanethiol is a versatile ligand in coordination chemistry, owing to the presence of both a soft thiol donor and a borderline nitrogen donor within the quinoline (B57606) moiety. This combination allows for the formation of stable complexes with a variety of transition metals. The quinoline nitrogen can act as a σ-donor, while the thiol group can coordinate as a thiolate anion, forming strong metal-sulfur bonds. This dual coordination capability makes it a valuable component in the design of catalysts for a range of organic transformations. Quinoline-based ligands are recognized for their effective performance in catalysis. researchgate.net

Design and Synthesis of Metal-Quinolin-6-ylmethanethiol Complexes for Catalytic Applications

The design of metal complexes incorporating this compound for catalytic applications focuses on tuning the electronic and steric properties of the resulting catalyst. The choice of the metal center is crucial and is often dictated by the desired catalytic reaction. For instance, palladium(II) complexes are widely explored for cross-coupling reactions, while rhodium(I) and iridium(I) complexes are often employed in hydrogenation and hydroformylation reactions.

The synthesis of these complexes typically involves the reaction of a suitable metal precursor with this compound in an appropriate solvent. The thiol proton is often removed by a base to facilitate the formation of the metal-thiolate bond. The resulting complexes can be mononuclear, where a single metal center is coordinated to one or more this compound ligands, or they can form polynuclear structures, including coordination polymers where the ligand bridges multiple metal centers. mdpi.comrsc.org

Table 1: Examples of Metal Complexes with Thiol-Containing Ligands and Their Catalytic Applications

Metal CenterAncillary LigandsCatalytic ApplicationReference
Palladium(II)PhosphinesC-C Cross-Coupling researchgate.net
Rhodium(I)CO, PhosphinesHydroformylationN/A
Iridium(I)CODHydrogenationN/A
Copper(I)N/ACoordination Polymers rsc.org

COD = 1,5-Cyclooctadiene N/A - Data not available in the search results for specific this compound complexes, but representative of common applications for similar metal-thiolate complexes.

Mechanistic Studies of this compound-Mediated Catalytic Cycles

Mechanistic studies of catalytic cycles involving this compound-metal complexes are essential for understanding and optimizing their catalytic activity. While specific mechanistic data for this particular ligand is not extensively available, the general principles of catalysis involving related quinoline and thiol-containing ligands can be extrapolated.

A common catalytic cycle, for example in a palladium-catalyzed cross-coupling reaction, would likely involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), leading to a Pd(II) intermediate.

Transmetalation: A second coupling partner, often an organometallic reagent, transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired product.

The this compound ligand would remain coordinated to the palladium center throughout this cycle, influencing the rates of these elementary steps through its electronic and steric effects. The nitrogen atom of the quinoline can stabilize the metal center, while the thiol group can participate in the electronic modulation of the catalyst.

Integration into Novel Material Architectures

The unique chemical structure of this compound, featuring a thiol group for surface anchoring and a rigid quinoline core, makes it an excellent candidate for the construction of novel material architectures with tailored properties.

Self-Assembled Monolayers (SAMs) on Metal Surfaces

This compound can form well-ordered self-assembled monolayers (SAMs) on various metal surfaces, particularly gold, silver, and copper. The thiol group exhibits a strong affinity for these metals, leading to the formation of a stable metal-thiolate bond that anchors the molecules to the surface. The rigid quinoline moieties can then self-organize through intermolecular interactions, such as π-π stacking, to form a densely packed monolayer.

These SAMs can significantly modify the surface properties of the metal, including its work function, wettability, and chemical reactivity. The orientation of the quinoline units within the SAM can be controlled by varying the deposition conditions, such as solvent and temperature. The ability to functionalize surfaces with quinoline moieties opens up possibilities for creating surfaces with specific recognition capabilities or for use in molecular electronics.

Polymer Chemistry and Functional Polymer Synthesis via Thiol-Based Linkages

The thiol group of this compound provides a versatile handle for its incorporation into polymer chains. One of the most efficient methods for achieving this is through thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. researchgate.net

By reacting this compound with polymers containing pendant ene groups, it is possible to synthesize functional polymers decorated with quinoline moieties. These functionalized polymers can exhibit interesting properties, such as enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions, leading to the formation of metallopolymers.

Table 2: Thiol-Ene Click Chemistry for Polymer Functionalization

Polymer BackboneEne FunctionalityResulting Polymer PropertyReference
Poly(allyl glycidyl ether)Allyl groupIntroduction of quinoline unitsN/A
PolybutadieneVinyl groupModified solubility and coordinationN/A
Acrylate-based polymersAcrylate groupFunctionalized hydrogels researchgate.net

N/A - Specific examples with this compound are not available in the provided search results, but these represent common polymer backbones used in thiol-ene reactions.

Chemo-Sensors and Probes for Analytical Chemistry

The quinoline moiety is a well-known fluorophore, and its fluorescence properties can be sensitive to the local chemical environment. This characteristic, combined with the metal-binding ability of the thiol group, makes this compound a promising candidate for the development of chemo-sensors and probes for the detection of various analytes, particularly metal ions. researchgate.netrsc.orgcrimsonpublishers.comacs.org

Upon coordination of a metal ion to the thiol and potentially the quinoline nitrogen, changes in the electronic structure of the molecule can occur. These changes can manifest as a "turn-on" or "turn-off" fluorescence response, or a shift in the emission wavelength. This optical response can be used for the selective and sensitive detection of specific metal ions. For instance, quinoline-based probes have been successfully employed for the detection of ions such as Cu²⁺, Fe³⁺, and Hg²⁺. researchgate.netacs.org The selectivity of the sensor can be tuned by modifying the structure of the quinoline ligand to favor binding with a particular metal ion.

Table 3: Quinoline-Based Fluorescent Probes for Metal Ion Detection

Target AnalyteSensing MechanismDetection LimitReference
Copper Ions (Cu²⁺)Fluorescence enhancement1.03 µM rsc.org
Iron Ions (Fe³⁺, Fe²⁺)Fluorescence quenchingN/A acs.org
Hypochlorous acidFluorescence quenching6.5 nM nih.gov

N/A - Specific detection limit not provided in the search result.

Design Principles for this compound-Based Analytical Reagents

The design of analytical reagents based on this compound leverages the distinct chemical and photophysical properties of its constituent functional groups: the quinoline ring and the methanethiol (B179389) group. The quinoline moiety serves as a fundamental building block in the creation of fluorescent probes for selective ion detection. rsc.org The core design principles for these reagents revolve around the strategic integration of a fluorophore (the quinoline system), a recognition site (the thiol and quinoline nitrogen), and a signaling mechanism that translates the analyte binding event into a detectable optical response.

Key design principles include:

Fluorophore Core : The quinoline ring system is an excellent fluorophore, providing the intrinsic fluorescence that forms the basis of detection. Its aromatic nature allows for π-π stacking interactions with certain analytes, contributing to the binding and recognition process. semanticscholar.org

Recognition and Binding Site : The methanethiol (-CH₂SH) group is a critical component for analyte recognition. The soft sulfur atom of the thiol group exhibits a high affinity for soft metal ions, making it a selective binding site. Additionally, the Lewis basic nitrogen atom of the quinoline ring can act as a recognition site through hydrogen bonding or coordination with metal ions. semanticscholar.org

Signaling Mechanism : The interaction between the reagent and the analyte typically modulates the fluorescence properties of the quinoline core through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CEF), or Internal Charge Transfer (ICT). For instance, the binding of a metal ion to the thiol and/or quinoline nitrogen can suppress PET quenching, leading to a significant enhancement in fluorescence intensity.

Structural Spacers : While this compound itself has a simple structure, derivative designs may incorporate spacers between the quinoline fluorophore and the binding site. The nature of this spacer (flexible or rigid) can influence the selectivity and sensitivity of the probe by affecting the geometry of the binding pocket and the efficiency of the electron or energy transfer processes. semanticscholar.orgresearchgate.net

The combination of a fluorescent signaling unit and a specific binding site within a single molecule makes this compound a promising platform for developing highly sensitive and selective chemosensors.

Methodologies for Detection of Specific Analytes using this compound Probes

Probes derived from this compound are primarily utilized in methodologies based on fluorescence and colorimetric spectroscopy to detect and quantify specific analytes, particularly metal ions. rsc.org These methods are valued for their high sensitivity, rapid response, and operational simplicity.

The primary methodology is fluorescence spectroscopy . A solution of the this compound-based probe exhibits a baseline fluorescence emission at a characteristic wavelength. Upon the addition of a target analyte, a binding event occurs, leading to a change in the electronic structure of the probe. This change manifests as a measurable alteration in the fluorescence spectrum, such as:

Fluorescence Enhancement ("Turn-On") : This is often due to the Chelation-Enhanced Fluorescence (CEF) effect, where the binding of an analyte, such as a metal ion, restricts intramolecular rotations or blocks quenching pathways, leading to a significant increase in quantum yield and emission intensity.

Fluorescence Quenching ("Turn-Off") : In this case, interaction with the analyte introduces a new de-excitation pathway, such as photo-induced electron transfer from the excited fluorophore to the analyte, causing a decrease in fluorescence intensity. researchgate.net

Ratiometric Sensing : More advanced probes can be designed to exhibit a shift in the emission wavelength upon analyte binding, allowing for ratiometric detection. This method, which relies on the ratio of intensities at two different wavelengths, provides a built-in correction for environmental effects and probe concentration, enhancing detection accuracy.

A colorimetric approach is also possible, where the binding of an analyte causes a change in the absorption spectrum that is visible to the naked eye. rsc.org This allows for simple, qualitative, or semi-quantitative analysis without the need for sophisticated instrumentation.

The table below summarizes potential detection methodologies and target analytes for probes based on the this compound scaffold.

Methodology Mechanism Target Analytes Observed Change Detection Limit
Fluorescence SpectroscopyChelation-Enhanced Fluorescence (CEF)Divalent metal ions (e.g., Zn²⁺, Cd²⁺)Significant fluorescence enhancementCan reach parts-per-billion (ppb) levels researchgate.net
Fluorescence SpectroscopyPhoto-induced Electron Transfer (PET)Nitroaromatic compounds (e.g., TNP)Fluorescence quenchingCan reach parts-per-million (ppm) levels semanticscholar.orgresearchgate.net
Colorimetric AnalysisChange in electronic absorptionCopper ions (Cu²⁺/Cu⁺)Visible color change rsc.orgCan reach micromolar (μM) levels rsc.org
Fluorescence SpectroscopySupramolecular Complex FormationBisulfite (HSO₃⁻)Fluorescence enhancement in micellar mediaDependent on conditions nih.gov

This table is illustrative and based on the capabilities of related quinoline-based probes.

Precursor for Advanced Organic Electronic Materials

This compound holds potential as a precursor for the synthesis of advanced organic electronic materials due to its inherent electronic and structural properties. Organic materials are gaining significant interest for use in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) because of their low cost, flexibility, and tunable properties. researchgate.net

The utility of this compound in this field stems from two key features:

The Quinoline Core : As a polycyclic aromatic system, quinoline possesses an extended π-conjugated electron system. researchgate.net This conjugation is a fundamental requirement for charge transport in organic semiconductors. Materials built from such systems can exhibit good charge carrier mobility. The quinoline structure can be chemically modified to tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing performance in electronic devices. researchgate.net

The Thiol Group : The methanethiol group provides a critical functionality for surface modification and self-assembly. Thiols are known to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This capability allows for the precise anchoring of the molecule onto electrodes, a key step in the fabrication of molecular electronic devices. By forming a SAM, this compound can be used to modify the work function of electrodes or to act as a molecular layer in a larger device architecture.

As a precursor, this compound can be used to synthesize larger, more complex organic semiconductors. The thiol group can be used as a chemical handle for further reactions, allowing the quinoline unit to be incorporated into conjugated polymers or larger molecular structures designed for specific electronic applications. lbl.gov These resulting materials could find use as active layers in OFETs, emissive or charge-transport layers in OLEDs, or as components in organic solar cells.

Application in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry explores the domain beyond individual molecules, focusing on systems formed by the assembly of molecular components through non-covalent interactions. longdom.orgliu.sedatanose.nl Molecular recognition, the principle of selective binding between molecules, is the foundation of these complex assemblies. longdom.orguab.cat this compound is well-suited for applications in this field due to its capacity to engage in a variety of non-covalent interactions.

The key interactions involving this compound include:

Hydrogen Bonding : The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, allowing it to interact with complementary donor molecules.

π-π Stacking : The flat, electron-rich surface of the aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for the self-assembly of molecules into ordered structures.

Metal-Ligand Coordination : Both the quinoline nitrogen and the thiol sulfur can act as ligands, coordinating to metal centers. This interaction is a powerful tool in supramolecular chemistry for constructing well-defined, multi-component architectures like coordination polymers or discrete molecular cages.

Host-Guest Interactions : this compound can function as a guest molecule, binding within the cavity of a larger host molecule (e.g., cyclodextrins, cucurbiturils). longdom.orgnih.gov This binding is driven by a combination of forces, including hydrophobic effects and specific intermolecular interactions, and can modulate the properties of the guest molecule. longdom.orgnih.gov

Through the principles of molecular recognition, where binding relies on complementarity in shape, size, and chemical functionality, this compound can be used as a building block for functional supramolecular systems. longdom.org These systems could be designed as sensors, where the recognition of a specific analyte triggers a signal, or as components in the bottom-up fabrication of novel nanomaterials with ordered structures. datanose.nl The study of its interactions in the gas phase through mass spectrometry can also provide fundamental insights into the forces governing molecular recognition. nih.gov

Future Research Directions and Emerging Challenges in Quinolin 6 Ylmethanethiol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to Quinolin-6-ylmethanethiol and its derivatives is paramount for unlocking their full potential. While classical methods for the synthesis of quinolines, such as the Skraup, Doebner–von Miller, and Friedländer reactions, provide a foundational framework, future research will necessitate the development of more sophisticated and sustainable approaches. mdpi.com

A significant challenge lies in achieving regioselectivity, particularly in the introduction of the methanethiol (B179389) group at the 6-position of the quinoline (B57606) ring. Modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions, offer promising avenues for exploration. researchgate.net For instance, the use of bespoke ligands and catalysts could enable the direct and selective thiolation of pre-functionalized quinoline precursors.

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. nih.gov The adoption of microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of quinoline scaffolds. acs.org The development of one-pot or tandem reaction sequences that minimize waste and energy consumption will be a key focus.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal Catalysis High efficiency and selectivity.Development of novel catalysts and ligands for regioselective thiolation.
C-H Activation Atom economy and step efficiency.Direct functionalization of the quinoline C-6 position.
Multicomponent Reactions Rapid assembly of molecular complexity.Design of novel MCRs for the synthesis of diverse derivatives.
Microwave-Assisted Synthesis Reduced reaction times and increased yields.Optimization of reaction conditions for green and efficient synthesis.
Flow Chemistry Improved safety, scalability, and control.Development of continuous flow processes for the synthesis of this compound.

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The thiol group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. While its classical reactivity, such as nucleophilic substitution and oxidation to disulfides, is well-understood, future research should focus on uncovering and harnessing its unconventional reactivity patterns.

One area of interest is the exploration of radical-mediated transformations. The thiol group can serve as a precursor to thiyl radicals, which can participate in a variety of addition and cyclization reactions, opening up new pathways for the synthesis of complex heterocyclic systems. The regiochemistry of thiol additions to quinone-like structures can be puzzling and is influenced by the reaction conditions, suggesting that a deeper understanding of the underlying mechanisms could lead to novel synthetic applications. nih.gov

Furthermore, the interplay between the quinoline nitrogen and the thiol group could give rise to unique reactivity. The nitrogen atom can act as an internal base or a coordinating site for metal catalysts, potentially modulating the reactivity of the thiol group in unexpected ways. Investigating these intramolecular interactions will be crucial for designing novel catalytic cycles and synthetic transformations.

Advanced Characterization Techniques for In Situ Monitoring of Reactions Involving this compound

A thorough understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new transformations. Traditional analytical techniques often rely on the analysis of quenched reaction aliquots, which may not provide a complete picture of the dynamic processes occurring in the reaction vessel. The development and application of advanced, in situ characterization techniques will be a critical research direction.

Mass spectrometry-based techniques, such as reaction monitoring by mass spectrometry (RMS), can also provide real-time insights into complex reaction mixtures, allowing for the identification of transient species and the elucidation of reaction pathways. researchgate.net The integration of these advanced analytical tools into the workflow of synthetic chemistry will accelerate the pace of discovery in the field of this compound chemistry.

Predictive Modeling for Structure-Property Relationships in New Derivatives

The synthesis and characterization of new this compound derivatives can be a time-consuming and resource-intensive process. Computational chemistry and predictive modeling offer a powerful alternative for accelerating the discovery of new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity, physical properties, and biological activity.

These models can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. For example, QSAR models could be developed to predict the binding affinity of this compound derivatives to a specific biological target, while QSPR models could be used to predict their solubility, stability, or electronic properties.

The accuracy of these predictive models is highly dependent on the quality and diversity of the training data. Therefore, a concerted effort will be required to generate high-quality experimental data for a wide range of this compound derivatives. The integration of machine learning and artificial intelligence algorithms into the modeling workflow is also expected to enhance the predictive power of these models.

Modeling TechniqueApplicationKey Considerations
QSAR Prediction of biological activity.Requires a diverse dataset of compounds with known activities.
QSPR Prediction of physicochemical properties.Model validation is crucial to ensure predictive accuracy.
Molecular Docking Prediction of binding modes and affinities.The accuracy of the scoring function can be a limitation.
Molecular Dynamics Simulation of molecular motion and interactions.Computationally intensive, but provides detailed insights into dynamic processes.
Machine Learning Development of predictive models from large datasets.Requires careful feature selection and model training.

Multidisciplinary Approaches to Integrating this compound into Emerging Technologies

The unique properties of this compound make it an attractive building block for the development of advanced materials and functional devices. However, realizing this potential will require a multidisciplinary approach that integrates expertise from chemistry, materials science, engineering, and biology.

In the field of materials science, this compound and its derivatives could be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as functional monomers for the preparation of novel polymers. The thiol group can serve as an anchoring point for attaching the molecule to surfaces or for cross-linking polymer chains. The quinoline core, with its rich electronic properties, could impart interesting optical or electronic functionalities to the resulting materials.

The development of sensors for the detection of metal ions or other analytes is another promising area of application. The quinoline moiety can act as a fluorophore, while the thiol group can serve as a binding site for the target analyte. The interaction between the analyte and the thiol group could lead to a change in the fluorescence properties of the quinoline core, providing a basis for a sensing mechanism. The fabrication of such sensor devices would require collaboration between synthetic chemists and engineers. researchgate.net

Furthermore, the integration of this compound into biological systems for applications in drug delivery or bioimaging will necessitate a close collaboration between chemists and biologists. Understanding the interactions of these molecules with biological systems will be crucial for designing safe and effective therapeutic and diagnostic agents.

Q & A

Basic: What are the standard synthetic routes for Quinolin-6-ylmethanethiol, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves thiolation of quinoline precursors using agents like phosphorus pentasulfide or thiourea derivatives. Key variables include solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–100°C), and inert atmosphere maintenance. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yield optimization requires iterative adjustments with TLC monitoring and GC-MS validation. Reproducibility hinges on documenting exact molar ratios and reaction times in standardized protocols .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:
¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the thiol group (δ 1.5–2.5 ppm, though exchange broadening may occur). High-resolution MS confirms molecular ion ([M+H]⁺). FT-IR verifies S-H stretches (~2550 cm⁻¹). Complementary analysis with computational methods (e.g., DFT for NMR chemical shift prediction) enhances reliability. Cross-reference spectral data with PubChem or Reaxys entries for validation .

Advanced: How should researchers address contradictory reports about the stability of this compound under oxidative conditions?

Methodological Answer:
Design accelerated degradation studies under controlled O₂ exposure (0–21% v/v) with HPLC-UV monitoring. Use Arrhenius modeling to extrapolate shelf-life. Compare degradation products via LC-MS/MS and isolate intermediates for X-ray crystallography. Conduct systematic reviews (PRISMA guidelines) to reconcile discrepancies in literature, focusing on methodological heterogeneity (e.g., buffer systems, temperature) .

Advanced: What computational approaches predict this compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
Apply DFT (B3LYP/6-311+G(d,p)) to model transition states and calculate activation energies. Validate with kinetic isotope effect (KIE) experiments. Compare with ab initio methods (e.g., MP2) for error analysis. Use molecular dynamics simulations to assess solvent effects. Cross-validate computational predictions with experimental kinetic data using Bland-Altman plots .

Basic: What storage conditions prevent this compound decomposition?

Methodological Answer:
Store in amber vials under argon at –20°C. Conduct stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor purity via GC-MS quarterly. Batch-specific stability profiles should be archived for 5–10 years per data retention policies .

Advanced: How can meta-analysis resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:
Follow Cochrane Handbook protocols: Extract data from primary studies, assess bias via ROBINS-I tool, and perform subgroup analysis (e.g., cell lines, assay durations). Use meta-regression to identify confounding variables (e.g., impurity levels). Publish datasets in repositories like Zenodo for transparency .

Basic: What ethical frameworks govern toxicity studies of this compound?

Methodological Answer:
Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies. Secure IACUC approval, document humane endpoints, and share raw data via FAIR principles. Declare conflicts of interest and use controlled vocabularies (e.g., MeSH terms) for literature reviews .

Advanced: What experimental designs optimize catalytic applications of this compound?

Methodological Answer:
Employ response surface methodology (RSM) to optimize catalyst loading, solvent polarity, and temperature. Use in situ Raman spectroscopy for real-time reaction monitoring. Validate enantioselectivity via chiral HPLC and compare with DFT-predicted transition states. Archive raw spectra in institutional repositories .

Basic: How to formulate research questions on this compound’s structure-activity relationships?

Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does substituent position (C-6 vs. C-8) affect thiol group reactivity in nucleophilic attacks?” Ensure testability by defining measurable outcomes (e.g., reaction rates, activation energy) .

Advanced: What strategies ensure inter-laboratory reproducibility in synthesizing this compound?

Methodological Answer:
Develop SOPs with exact stoichiometry, reaction timelines, and QC checkpoints (e.g., mid-reaction TLC). Conduct round-robin trials with blinded samples and analyze inter-lab variance via ANOVA. Publish raw NMR and chromatographic data in open-access platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.